1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride
Overview
Description
1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride typically involves the construction of the indole ring system followed by functional group modifications. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Indole-quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated indoles.
Scientific Research Applications
1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Bromoindole: Used in organic synthesis and medicinal chemistry.
2-Methylindole: A precursor for various pharmaceuticals and agrochemicals.
Uniqueness: 1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride stands out due to its unique substitution pattern on the indole ring, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
1-ethyl-2,3-dimethylindol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-4-14-9(3)8(2)11-7-10(13)5-6-12(11)14;/h5-7H,4,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVOPDWDCOIWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)N)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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